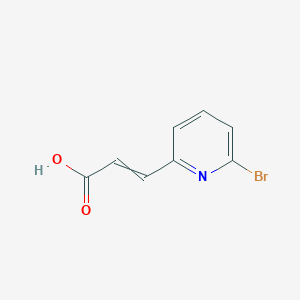
3-(6-Bromo-pyridin-2-yl)-acrylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Bromopyridin-2-yl)acrylic acid is an organic compound belonging to the class of substituted acrylic acids. It features a pyridine ring with a bromine atom at the 6th position and an acrylic acid group at the 2nd position. The “E” designation indicates the trans configuration around the double bond within the acrylic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromopyridin-2-yl)acrylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation due to its mild and functional group tolerant reaction conditions . The process involves the use of boron reagents, such as bis(pinacolato)diboron, and palladium catalysts under specific conditions .
Industrial Production Methods
Industrial production methods for 3-(6-Bromopyridin-2-yl)acrylic acid are not extensively documented. the general approach involves large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity .
化学反応の分析
Types of Reactions
3-(6-Bromopyridin-2-yl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
3-(6-Bromopyridin-2-yl)acrylic acid has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-(6-Bromopyridin-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-(6-Bromopyridin-3-yl)acrylic acid: Similar structure but with the bromine atom at the 3rd position.
3-(5-Bromopyridin-2-yl)acrylic acid: Bromine atom at the 5th position instead of the 6th
Uniqueness
3-(6-Bromopyridin-2-yl)acrylic acid is unique due to its specific substitution pattern, which influences its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for specific synthetic and research applications .
特性
分子式 |
C8H6BrNO2 |
|---|---|
分子量 |
228.04 g/mol |
IUPAC名 |
3-(6-bromopyridin-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H6BrNO2/c9-7-3-1-2-6(10-7)4-5-8(11)12/h1-5H,(H,11,12) |
InChIキー |
OWKKFIFFUTURMU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)Br)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


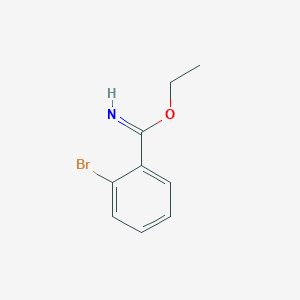
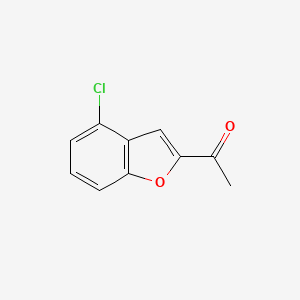
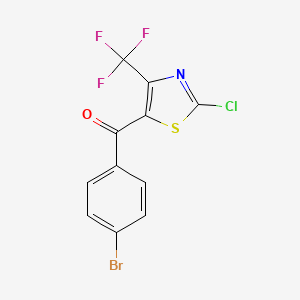
![4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline](/img/structure/B12445931.png)
![4-Chloro-3-{[(3-methylbutanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B12445934.png)
![4-{[4-(4-carbamoylphenyl)phthalazin-1-yl]amino}-N-phenylbenzamide](/img/structure/B12445945.png)
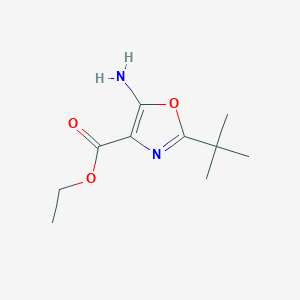
![4-ethoxy-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}-3-nitrobenzamide](/img/structure/B12445961.png)
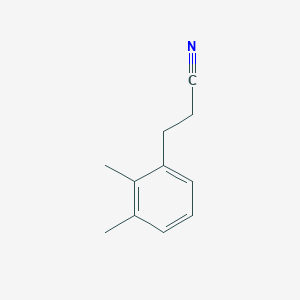
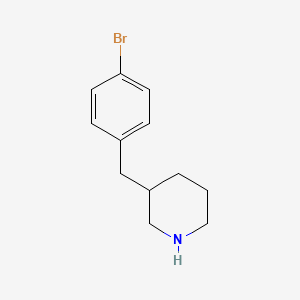
![(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12446005.png)
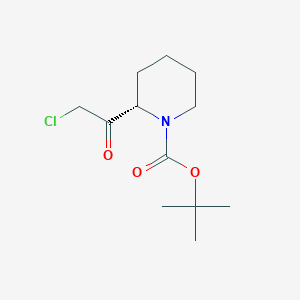
![1-[2-(2-Aminoanilino)cyclohexen-1-yl]-2,2,2-trifluoro-ethanone](/img/structure/B12446013.png)
![[(4-Fluoro-2-methoxyphenyl)methyl]hydrazine](/img/structure/B12446019.png)
